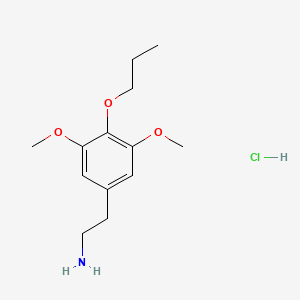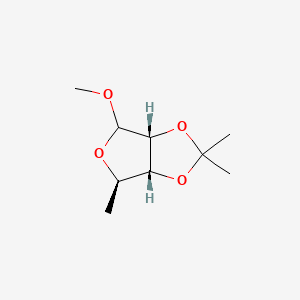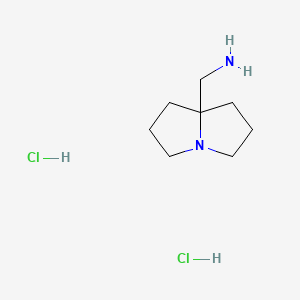
2-(8-Chloro-9H-carbazol-1-YL)acetic acid
説明
“2-(8-Chloro-9H-carbazol-1-YL)acetic acid” is an organic compound with the molecular formula C14H10ClNO2 . It has a molecular weight of 259.69 . The compound appears as a powder and is typically stored at room temperature .
Molecular Structure Analysis
The molecular structure of “2-(8-Chloro-9H-carbazol-1-YL)acetic acid” is represented by the SMILES notation: C1=CC(=C2C(=C1)C3=C(N2)C(=CC=C3)Cl)CC(=O)O . This compound has a PubChem CID of 71340855 .科学的研究の応用
Photolytic Transformation Studies : A study by Eriksson, Svanfelt, and Kronberg (2010) investigated the photolytic transformation of diclofenac, which includes the transformation product "2-(8-Chloro-9H-carbazol-1-YL)acetic acid" (Cz1). They found that Cz1 forms predominantly over 200 minutes of UV irradiation, indicating its potential role in environmental degradation of pharmaceuticals (Eriksson, Svanfelt, & Kronberg, 2010).
Electrochemical Synthesis and Electrochromic Properties : Elkhidr, Awad, and Hreeba (2021) conducted a study on the electrochemical polymerization of a carbazole derivative, including "2-(9H-carbazol-9-yl)acetic acid". Their findings suggest applications in electrochromic devices due to the polymer's color-changing properties under different electrical states (Elkhidr, Awad, & Hreeba, 2021).
Biological Screening of Carbazole Conjugates : Verma, Awasthi, and Jain (2022) synthesized novel carbazole conjugates starting from carbazole and explored their biological applications. The study highlights the potential of carbazole derivatives in developing new pharmacological agents (Verma, Awasthi, & Jain, 2022).
Fluorescence and Inclusion Properties : Lao, Song, You, and Ou (2012) examined the fluorescence behavior of carbazole-based dyes, including derivatives like "2-(9H-carbazol-9-yl)acetic acid". This study suggests potential applications in fluorescence-based sensing and diagnostics (Lao, Song, You, & Ou, 2012).
Regioselective C-H Bond Acetoxylation : Okada, Nobushige, Satoh, and Miura (2016) researched the regioselective C-H bond cleavage and C-O bond formation on carbazole frameworks, including acetoxylation processes that could be relevant in organic synthesis and pharmaceutical applications (Okada, Nobushige, Satoh, & Miura, 2016).
Photocatalytic Degradation Studies : Martínez, Martínez, Fernández, Santaballa, and Faria (2011) investigated the photocatalytic degradation of diclofenac, identifying "2-(8-chloro-9H-carbazol-1-yl)acetic acid" as a photoproduct. This research has implications for environmental remediation and wastewater treatment (Martínez, Martínez, Fernández, Santaballa, & Faria, 2011).
Biological Evaluation of Carbazole Derivatives : Sharma, Kumar, and Pathak (2014) synthesized novel carbazole derivatives and evaluated their antibacterial, antifungal, and anticancer activities. This indicates the potential therapeutic applications of carbazole-based compounds (Sharma, Kumar, & Pathak, 2014).
Safety And Hazards
The safety information for “2-(8-Chloro-9H-carbazol-1-YL)acetic acid” includes several hazard statements: H302, H315, H319, H335 . Precautionary measures include P261, P264, P270, P271, P280, P301+P312, P302+P352, P304+P340, P305+P351+P338, P312, P330, P332+P313, P337+P313, P362, P403+P233, P405, P501 .
特性
IUPAC Name |
2-(8-chloro-9H-carbazol-1-yl)acetic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H10ClNO2/c15-11-6-2-5-10-9-4-1-3-8(7-12(17)18)13(9)16-14(10)11/h1-6,16H,7H2,(H,17,18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NUTYGMIYEFIHFA-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C2C(=C1)C3=C(N2)C(=CC=C3)Cl)CC(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H10ClNO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60767940 | |
| Record name | (8-Chloro-9H-carbazol-1-yl)acetic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60767940 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
259.69 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(8-Chloro-9H-carbazol-1-YL)acetic acid | |
CAS RN |
131023-44-4 | |
| Record name | 8-Chloro-9H-carbazole-1-acetic acid | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=131023-44-4 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | (8-Chloro-9H-carbazol-1-yl)acetic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60767940 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2-(8-chloro-9H-carbazol-1-yl)acetic acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Q & A
A: 2-(8-Chloro-9H-carbazol-1-yl)acetic acid was identified as one of six major photoproducts generated during the TiO2 photocatalysis of diclofenac in a study using both laboratory and demonstration-scale photoreactors []. This finding is important because it highlights the potential for the formation of persistent and potentially toxic byproducts during the photocatalytic treatment of water contaminated with diclofenac. Further research is needed to fully assess the toxicological properties and environmental fate of this specific compound.
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。





![O-[(2-Methoxyethoxy)methyl]hydroxylamine](/img/structure/B579900.png)


![N-[1-(3-Chloro-4-fluorophenyl)-2-hydroxyethyl]-3-[4-(3-chlorophenyl)-1,2-dihydro-3H-pyrazol-3-ylidene]-3H-pyrrole-5-carboxamide](/img/structure/B579907.png)



![methyl (1S,10S,15R,17S,18S)-17-ethyl-10-hydroxy-3,13-diazapentacyclo[13.3.1.02,10.04,9.013,18]nonadeca-2,4,6,8-tetraene-1-carboxylate](/img/structure/B579916.png)
